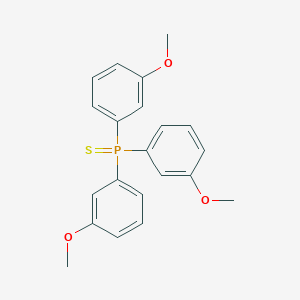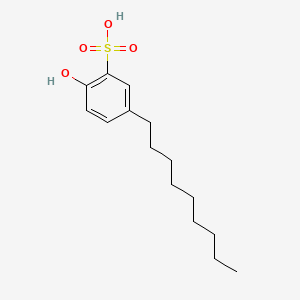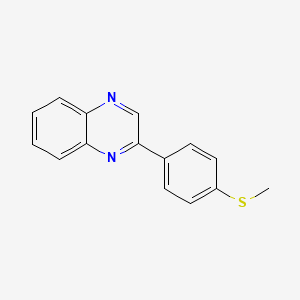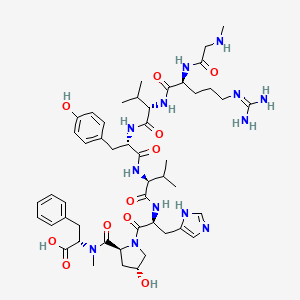![molecular formula C15H20AsNO4S B14645506 4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid CAS No. 54011-01-7](/img/structure/B14645506.png)
4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[Ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid is an organoarsenic compound that combines aniline and arsenic functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl-(2-methylphenyl)arsanyl]aniline typically involves the reaction of 4-aminophenylarsine with ethyl iodide in the presence of a base. The reaction conditions often include a solvent such as ethanol and a temperature range of 50-70°C. The product is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the toxic nature of arsenic compounds.
Análisis De Reacciones Químicas
Types of Reactions
4-[Ethyl-(2-methylphenyl)arsanyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its primary amine form.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Arsenic oxides and substituted aniline derivatives.
Reduction: Primary amines.
Substitution: Halogenated aniline derivatives.
Aplicaciones Científicas De Investigación
4-[Ethyl-(2-methylphenyl)arsanyl]aniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential use in biological assays and as a tool for studying arsenic metabolism.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific cellular pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[Ethyl-(2-methylphenyl)arsanyl]aniline involves its interaction with cellular components. The compound can bind to thiol groups in proteins, affecting their function. This interaction can disrupt cellular processes and lead to various biological effects. The molecular targets include enzymes involved in cellular metabolism and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[Methyl-(2-methylphenyl)arsanyl]aniline
- 4-[Ethyl-(3-methylphenyl)arsanyl]aniline
- 4-[Ethyl-(2-chlorophenyl)arsanyl]aniline
Uniqueness
4-[Ethyl-(2-methylphenyl)arsanyl]aniline is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and interaction with biological molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications.
Propiedades
Número CAS |
54011-01-7 |
|---|---|
Fórmula molecular |
C15H20AsNO4S |
Peso molecular |
385.3 g/mol |
Nombre IUPAC |
4-[ethyl-(2-methylphenyl)arsanyl]aniline;sulfuric acid |
InChI |
InChI=1S/C15H18AsN.H2O4S/c1-3-16(13-8-10-14(17)11-9-13)15-7-5-4-6-12(15)2;1-5(2,3)4/h4-11H,3,17H2,1-2H3;(H2,1,2,3,4) |
Clave InChI |
AJPYQEQFTDUCTG-UHFFFAOYSA-N |
SMILES canónico |
CC[As](C1=CC=C(C=C1)N)C2=CC=CC=C2C.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Decanoylamino)methyl]pyridin-1-ium chloride](/img/structure/B14645426.png)



![4-[1-(4-Methoxyphenyl)-2,2-dimethylpropyl]phenol](/img/structure/B14645462.png)



![3H-Pyrido[2,1-c][1,4]oxazepine, 4-(chlorophenylmethyl)octahydro-](/img/structure/B14645478.png)

![N-[1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]butanamide](/img/structure/B14645491.png)
![2,2'-[(2,3,5,6-Tetrabromo-1,4-phenylene)bis(oxy)]di(ethan-1-ol)](/img/structure/B14645499.png)
![1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14645509.png)

